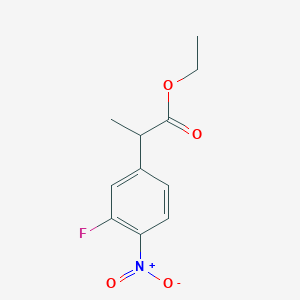

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Description

Significance of Aryl Fluorides in Chemical Sciences

Aryl fluorides, organic compounds where a fluorine atom is directly bonded to an aromatic ring, are of considerable interest in chemical sciences. fiveable.menih.gov The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties. fiveable.meresearchgate.net The carbon-fluorine bond is exceptionally strong, which makes aryl fluorides more stable and less reactive compared to other aryl halides. fiveable.me This enhanced stability often translates to improved metabolic resistance in drug candidates, a crucial factor in pharmaceutical development. fiveable.menih.gov

Consequently, compounds containing an aryl fluoride (B91410) moiety are common in pharmaceuticals and agrochemicals, as the fluorine-containing site is stable against degradation, which can improve biological activity. nih.govmit.edu The presence of fluorine can also enhance a molecule's bioavailability and solubility. mit.edu However, the synthesis of aryl fluorides can be challenging. Traditional methods like the Balz-Schiemann reaction, which proceeds via aryldiazonium salts, often require harsh conditions, high temperatures, and can have limited tolerance for other functional groups. nih.govresearchgate.net This has driven extensive research into developing new, milder, and more general methods for aromatic fluorination. nih.govmit.edu

Role of Nitroaromatic Systems in Synthetic Strategies

Nitroaromatic compounds, characterized by a nitro group (–NO₂) attached to an aromatic ring, are fundamental building blocks and synthetic intermediates in organic chemistry. scielo.brnumberanalytics.com The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. scielo.brnih.gov This electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in synthetic strategies. scielo.br

Nitroaromatics serve as precursors for a wide array of other functional groups, most notably amines. The reduction of a nitro group to an amino group is a critical transformation in the synthesis of dyes, agrochemicals, and a multitude of pharmaceutical agents. numberanalytics.comjsynthchem.com Aromatic amines are vital intermediates for many useful chemicals. jsynthchem.com The nitro group itself is a key feature in various bioactive molecules, including antibacterial and antiprotozoal drugs. scielo.br Its presence is integral to the production of diverse products such as polymers, pesticides, and explosives. nih.gov

Overview of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate as a Chemical Entity

This compound is a chemical compound that embodies the characteristics of both aryl fluorides and nitroaromatic systems. Its structure features a propanoate ester group attached to a phenyl ring which is substituted with both a fluorine atom at the 3-position and a nitro group at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate in multi-step organic syntheses.

First documented in patent literature, the compound emerged as an intermediate in the preparation of more complex pharmaceutical compounds. Its synthesis is a key step in creating substituted phenylacetic acid derivatives with potential biological activity. The presence of the electron-withdrawing fluoro and nitro groups significantly influences the electronic properties and reactivity of the aromatic system. The compound is typically used as a racemic mixture in synthetic applications, although its structure contains a chiral center at the alpha carbon. Derivatives of this compound have been explored for potential therapeutic applications, including in antitubercular drug discovery programs.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 78543-07-4 chemicalbook.com3wpharm.com |

| Molecular Formula | C₁₁H₁₂FNO₄ 3wpharm.comcymitquimica.com |

| Molecular Weight | 241.22 g/mol 3wpharm.comcymitquimica.com |

| IUPAC Name | This compound |

| Synonyms | Benzeneacetic acid, 3-fluoro-α-methyl-4-nitro-, ethyl ester; 2-(3-Fluoro-4-nitro-phenyl)-propionic acid ethyl ester 3wpharm.comorgasynth.com |

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. One documented method involves the reaction of 1-fluoro-2-nitrobenzene (B31998) with ethyl 2-chloropropionate. This process, carried out under basic conditions using potassium tert-butoxide in N,N-dimethylformamide (DMF) at low temperatures, has been reported to achieve high yields. chemicalbook.com Another synthetic route involves the decarboxylation of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate. google.com

Table 2: Example Synthesis of this compound

| Parameter | Details |

|---|---|

| Reactants | 1-Fluoro-2-nitrobenzene and Ethyl 2-chloropropionate chemicalbook.com |

| Reagent/Solvent | Potassium tert-butoxide in N,N-dimethylformamide (DMF) chemicalbook.com |

| Conditions | -45°C, Inert (nitrogen) atmosphere chemicalbook.com |

| Reaction Time | 15 minutes chemicalbook.com |

| Workup | pH adjustment with HCl, extraction with ethyl acetate (B1210297), washing, and drying chemicalbook.com |

| Reported Yield | Up to 96% chemicalbook.com |

The chemical reactivity of this compound is dictated by its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, the nitro group can be reduced to an amine, and the fluoro group can undergo nucleophilic substitution reactions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Fluoro-2-nitrobenzene |

| Ethyl 2-chloropropionate |

| Potassium tert-butoxide |

| N,N-dimethylformamide |

| Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate |

| Flurbiprofen |

| Diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate |

| Diethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate |

| 2,4-difluoronitrobenzene (B147775) |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOAQMNPJSPXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512200 | |

| Record name | Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78543-07-4 | |

| Record name | Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 3 Fluoro 4 Nitrophenyl Propanoate

Classical Synthesis Routes

Classical approaches to the synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate are well-documented, providing reliable and scalable methods for its production.

A primary method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the nitro group, facilitating the displacement of a suitable leaving group by a nucleophile.

One specific and effective method involves the reaction of o-fluoronitrobenzene with ethyl-2-chloropropionate in the presence of potassium tert-butoxide as a strong base. chemicalbook.com The reaction is typically carried out in N,N-dimethylformamide (DMF), a polar aprotic solvent that facilitates the nucleophilic substitution. chemicalbook.comgoogle.com The potassium tert-butoxide deprotonates the ethyl-2-chloropropionate, forming a carbanion that then acts as the nucleophile, attacking the electron-deficient aromatic ring of o-fluoronitrobenzene.

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. To optimize the yield, the reaction is conducted under a nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen. chemicalbook.com The temperature is a critical parameter and is maintained at a low level, typically around -45 °C, to control the reactivity and minimize the formation of byproducts. chemicalbook.com The reaction is generally rapid, with a stirring time of approximately 15 minutes being sufficient. chemicalbook.com Following the reaction, a workup procedure involving acidification and extraction with ethyl acetate (B1210297) is employed to isolate the product. This optimized process can result in high yields, with reports of up to 96% for this compound. chemicalbook.com

Table 1: Optimized Reaction Conditions for Nucleophilic Substitution

| Parameter | Condition |

| Base | Potassium tert-butoxide |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | -45 °C |

| Reaction Time | 15 minutes |

| Atmosphere | Inert (Nitrogen) |

| Reported Yield | 96% chemicalbook.com |

Beyond direct nucleophilic substitution on a substituted benzene (B151609) ring, alternative synthetic strategies have been developed that utilize malonic ester intermediates.

An alternative route to this compound involves the decarboxylation of a malonate derivative. google.comgoogle.com Specifically, diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate is used as the starting material. google.com The synthesis of this intermediate is achieved by reacting 2,4-difluoronitrobenzene (B147775) with diethyl methylmalonate in DMF with a base like sodium hydroxide (B78521). google.comprepchem.com The resulting diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate is then subjected to decarboxylation. google.comprepchem.com This is typically accomplished by heating the malonate ester in the presence of a salt, such as sodium chloride, in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com The reaction is carried out under a nitrogen atmosphere at temperatures ranging from 130°C to 180°C for about 6 hours. google.comgoogle.com This process removes one of the ethoxycarbonyl groups, yielding the desired propanoate ester.

Table 2: Conditions for Decarboxylation Reaction

| Parameter | Condition |

| Starting Material | Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate |

| Reagent | Sodium Chloride |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 130-180 °C |

| Reaction Time | ~6 hours |

| Atmosphere | Inert (Nitrogen) |

The synthesis strategy can also begin from 2-(4-nitrophenyl)-2-methylmalonate esters. google.com These precursors are prepared by reacting 4-nitrophenyl halides with methylmalonate esters in the presence of a base such as an alkali metal hydroxide or potassium carbonate. google.com The resulting 2-(4-nitrophenyl)-2-methylmalonate ester can then be further functionalized to introduce the fluoro group at the 3-position before undergoing decarboxylation to yield this compound. This multi-step approach allows for the construction of the target molecule through a series of well-established reactions.

Alternative Approaches to this compound

Considerations for Aprotic Polar Solvents in Synthesis

The synthesis of compounds like this compound, often involving nucleophilic aromatic substitution (SNAr), is highly influenced by the choice of solvent. Aprotic polar solvents are particularly significant in this context. These solvents possess large dielectric constants and dipole moments but lack acidic protons (like O-H or N-H bonds), which prevents them from forming hydrogen bonds with nucleophiles. masterorganicchemistry.comquora.com This lack of hydrogen bonding leaves the nucleophile relatively "free" or unsolvated in the solution, thereby increasing its reactivity. quora.comlibretexts.org

In reactions such as the substitution on a fluoro-nitro-aromatic ring, aprotic polar solvents can significantly accelerate reaction rates. researchgate.net For instance, the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine (B6355638) shows marked differences in kinetics across various aprotic solvents. rsc.org Solvents like Dimethyl Sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, and acetone (B3395972) are commonly used. libretexts.org Their high polarity is effective at dissolving charged species, such as the anionic nucleophiles often used in these syntheses. masterorganicchemistry.com The increased reactivity of the nucleophile in these solvents can lead to faster and more efficient reactions compared to those conducted in protic or nonpolar solvents. For example, the reaction between bromoethane (B45996) and potassium iodide proceeds 500 times faster in acetone than in methanol (B129727). libretexts.org

The table below illustrates the properties of common polar aprotic solvents relevant to SNAr reactions.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, Debye) | Key Feature |

| Dimethyl Sulfoxide (DMSO) | 47 | 3.96 | Excellent at solvating cations, leaves anions highly reactive. |

| N,N-Dimethylformamide (DMF) | 37 | 3.82 | High polarity, often used in SNAr reactions. |

| Acetonitrile (MeCN) | 37.5 | 3.92 | Less reactive than DMF or DMSO but a common choice. |

| Acetone | 21 | 2.88 | A moderately polar aprotic solvent. |

This table is generated based on general chemical knowledge and data from various sources.

Advanced Synthetic Strategies and Modifications

Beyond fundamental reaction conditions, advanced strategies are employed to achieve higher efficiency, control, and specificity in the synthesis of complex molecules like this compound, particularly concerning its stereochemistry.

Stereoselective Synthesis Approaches for Propanoate Derivatives

2-Arylpropionic acid derivatives, often called "profens," are chiral compounds where one enantiomer typically possesses the desired biological activity. viamedica.plnih.gov Consequently, methods for their stereoselective synthesis are of great importance. These approaches aim to produce a single desired stereoisomer, enhancing the purity and efficacy of the final product. nih.govfrontiersin.org

Introducing fluorine into a molecule with stereochemical control is a significant challenge in organic synthesis. Electrophilic fluorination of chiral substrates is one method used to achieve diastereoselectivity. nih.gov For example, the fluorination of enantiomerically pure 2-pyrrolidinones derived from (L)-glutamic acid has been studied to create single stereoisomers of 4-fluorinated glutamic acids. nih.gov The reaction of a lactam enolate with an electrophilic fluorine source can result in a completely diastereoselective monofluorination. nih.gov The success of such reactions often depends on steric factors within the substrate, which can direct the incoming fluorine atom to a specific face of the molecule. nih.gov Similar principles can be applied to the synthesis of fluorinated propanoate derivatives, where a chiral precursor could be fluorinated diastereoselectively.

A widely used strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group guides the stereochemical outcome of a reaction and is later removed. wikipedia.org Chiral auxiliaries are often derived from inexpensive, naturally occurring chiral molecules like amino acids or terpenes. researchgate.netspringerprofessional.de

Several types of chiral auxiliaries have proven effective:

Oxazolidinones : Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions.

Camphorsultam : Known as Oppolzer's sultam, this is another classic and reliable chiral auxiliary. wikipedia.org

Pseudoephedrine : This can be used to form chiral amides that undergo highly diastereoselective alkylations.

Menthyl Derivatives : Natural menthol (B31143) can be used as a chiral auxiliary, for instance, in the synthesis of 2-aryl-2-hydroxybutanoic acids, where it directs the addition of a nucleophile to a keto group with high diastereoselectivity. researchgate.net

The general process involves attaching the chiral auxiliary to the propanoate precursor, performing the key bond-forming reaction (e.g., alkylation) which proceeds with high diastereoselectivity, and then cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.net

The following table summarizes common chiral auxiliaries and their applications.

| Chiral Auxiliary | Typical Application | Key Advantage |

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, well-studied system. |

| Camphorsultam | Asymmetric Diels-Alder, alkylations | Provides excellent stereocontrol. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of amides | Readily available in both enantiomeric forms. |

| (-)-Menthyl | Asymmetric addition to carbonyls | Derived from a natural, inexpensive source. researchgate.net |

This table is generated based on information from multiple sources. wikipedia.orgresearchgate.net

Palladium-Catalyzed Coupling Reactions in Fluoroaromatic Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly relevant for synthesizing arylpropanoates. mdpi.com Reactions like the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, are widely used for preparing biphenyl (B1667301) derivatives and can be adapted for fluoroaromatic systems. mdpi.com

The synthesis could involve coupling a suitable fluoro-nitro-phenyl halide or triflate with a propanoate-containing coupling partner. For instance, palladium catalysts have been used to couple aryl iodides with organoindium reagents to produce ethyl 2-aryl-2,3-alkadienoates. nih.gov The versatility of palladium catalysis allows for the use of substrates with a wide range of functional groups, including the nitro and fluoro groups present in the target molecule. mdpi.comnih.govnih.gov Supported palladium nanoparticles are also being developed as heterogeneous, recyclable catalysts for these reactions, aligning with the principles of green chemistry. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also susceptible to reduction, providing a gateway to a range of amino derivatives.

The transformation of the nitro group into an amino group is a pivotal reaction, yielding ethyl 2-(4-amino-3-fluorophenyl)propanoate. This conversion can be accomplished through various established methods for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Another widely used method involves the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. For instance, the reduction of a structurally similar compound, diethyl 2-(4-nitro-3-fluorophenyl)-2-methylmalonate, has been successfully achieved using both catalytic hydrogenation and iron in the presence of an ammonium (B1175870) salt, highlighting viable routes for this transformation. google.com

| Reagent System | Conditions | Product | Notes |

|---|---|---|---|

| H₂, 5% Pd/C | Ethyl acetate (B1210297), 25°C, 68-82 MPa H₂ pressure | Corresponding aniline (B41778) | High efficiency and clean conversion are typical for this method. google.com |

| Fe, NH₄Cl | 50% aqueous ethanol, 60°C | Corresponding aniline | A classic and cost-effective reduction method. google.com |

The resulting amino group in ethyl 2-(4-amino-3-fluorophenyl)propanoate is a versatile functional handle for further molecular elaboration. As a nucleophile, it can readily react with a variety of electrophiles. For instance, acylation can be achieved by treating the amine with acyl chlorides or anhydrides to form the corresponding amides. Alkylation, through reaction with alkyl halides, can yield secondary or tertiary amines, although careful control of conditions is necessary to avoid over-alkylation. Furthermore, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), yielding a diazonium salt. This intermediate is highly valuable in synthesis, as it can be subjected to a wide array of Sandmeyer and related reactions to introduce functionalities such as halides, cyano, or hydroxyl groups.

Reactivity of the Ester Moiety

The ethyl ester group is another key reactive site within the molecule, primarily susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

The ester can be hydrolyzed to yield 2-(3-fluoro-4-nitrophenyl)propanoic acid. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org Acid-catalyzed hydrolysis, typically carried out by heating the ester with an excess of water in the presence of a strong mineral acid like H₂SO₄ or HCl, is a reversible process. libretexts.orgchemguide.co.uk To drive the equilibrium towards the products, a large excess of water is generally used. libretexts.org

Alternatively, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org This is typically achieved by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. chemguide.co.ukbrainly.com

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | Excess H₂O, cat. H₂SO₄ or HCl, heat | - | Carboxylic acid + Ethanol |

| Basic (Saponification) | 1. NaOH(aq) or KOH(aq), heat 2. H₃O⁺ workup | Carboxylate salt | Carboxylic acid + Ethanol |

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This reaction is typically reversible and is driven to completion by using a large excess of the new alcohol. Both acid catalysts (e.g., sulfuric acid) and base catalysts (e.g., sodium alkoxides) can be employed. For example, reacting ethyl 2-(3-fluoro-4-nitrophenyl)propanoate with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would lead to the formation of mthis compound and ethanol.

Reactivity of the Fluoroaromatic System

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly lowers the electron density of the aromatic ring. This electronic deficit makes the ring susceptible to attack by nucleophiles. The nitro group also stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the substitution.

In SNAr reactions, the fluorine atom serves as a good leaving group. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion. The reaction rate is highly dependent on the position of the electron-withdrawing group relative to the leaving group, with ortho and para positions providing the most significant activation. chemguide.co.uk The fluorine atom is often the best leaving group among the halogens for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack. libretexts.org

Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics provides insight into the transformation pathways of this compound and allows for the prediction of its behavior under various conditions.

Based on its functional groups, this compound can undergo several key transformations:

Nucleophilic Aromatic Substitution (SNAr): This is a prominent reaction pathway where the fluorine atom is displaced by a variety of nucleophiles. For example, amines, alkoxides, or thiolates can replace the fluorine to form new C-N, C-O, or C-S bonds, respectively. The reaction proceeds through the addition-elimination mechanism, forming a stabilized Meisenheimer intermediate as previously described.

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group (-NH₂). This transformation is commonly achieved using reagents like hydrogen gas with a metal catalyst (e.g., Pd, Pt, or Ni), or through chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl). The resulting amino compound, Ethyl 2-(4-amino-3-fluorophenyl)propanoate, is a valuable synthetic intermediate.

Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-fluoro-4-nitrophenyl)propanoic acid, and ethanol. Basic hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution.

These pathways can be performed selectively, allowing for the targeted modification of the molecule at different positions to generate a variety of derivatives.

While specific kinetic data for this compound are not extensively documented in publicly available literature, the kinetics of its transformations can be inferred from studies on analogous compounds. SNAr reactions involving fluoro-nitroaromatic compounds have been shown to follow second-order kinetics, being first order with respect to both the aromatic substrate and the nucleophile. researchgate.net

The reaction rate is highly dependent on several factors:

Nucleophile: The nature of the attacking nucleophile (its strength and concentration) directly influences the rate.

Solvent: Polar aprotic solvents like DMF or DMSO are known to accelerate SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus increasing its nucleophilicity. semanticscholar.org

Activating Groups: The number and position of electron-withdrawing groups are critical. Studies on similar molecules show that the presence of a second nitro group, for instance, can increase the reaction rate by several orders of magnitude. researchgate.net

The table below presents comparative kinetic data for SNAr reactions of related fluoro-nitroaromatic compounds with an amine nucleophile, illustrating the influence of the substitution pattern on reactivity.

| Aromatic Substrate | Relative Rate Constant (krel) | Notes |

|---|---|---|

| 1-Fluoro-4-nitrobenzene | 1 | Baseline compound with para-nitro activation. |

| 1-Fluoro-2-nitrobenzene (B31998) | ~0.5 | Ortho-nitro group provides slightly less resonance stabilization compared to para. |

| 1-Fluoro-2,4-dinitrobenzene (B121222) | ~1500 | Significant rate enhancement due to the combined activating effect of two nitro groups. researchgate.net |

| 1-Fluoro-3-nitrobenzene | <0.001 | Very slow reaction as the meta-nitro group cannot stabilize the Meisenheimer intermediate via resonance. stackexchange.com |

For this compound, the kinetics of SNAr would be most comparable to 1-fluoro-4-nitrobenzene, but modulated by the electronic effects of the ethyl propanoate group at the meta position relative to the fluorine. This group has a mild electron-withdrawing character, which would be expected to slightly increase the reaction rate compared to an unsubstituted analogue. Kinetic studies, such as those employing Hammett plots, could precisely quantify the electronic influence of this substituent on the reaction's free energy landscape. semanticscholar.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides information about the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate would be expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Aromatic Region: The three protons on the phenyl ring would appear in the downfield region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing effects of the nitro and fluoro groups, these signals would be shifted further downfield. The coupling patterns would be complex due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling.

Aliphatic Region:

The methine proton (-CH-) adjacent to the aromatic ring and the ester group would likely appear as a quartet, split by the neighboring methyl protons. Its chemical shift would be influenced by both the aromatic ring and the carbonyl group.

The methylene (B1212753) protons (-CH₂-) of the ethyl group would appear as a quartet, split by the adjacent methyl protons.

The two methyl groups (-CH₃), one from the propanoate backbone and one from the ethyl ester, would appear as a doublet and a triplet, respectively, in the upfield region of the spectrum.

Table 4.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| -CH- (propanoate) | 3.5 - 4.5 | Quartet |

| -O-CH₂- (ethyl) | 4.0 - 4.5 | Quartet |

| -CH₃ (propanoate) | 1.4 - 1.8 | Doublet |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the phenyl ring would appear in the δ 110-160 ppm region. The carbon attached to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF), while other aromatic carbons would exhibit smaller, through-bond couplings. The carbon bearing the nitro group would also be significantly deshielded.

Carbonyl Carbon: The ester carbonyl carbon (-C=O) would be found far downfield, typically in the δ 165-175 ppm range.

Aliphatic Carbons: The methine carbon (-CH-), the methylene carbon (-O-CH₂-), and the two methyl carbons (-CH₃) would appear in the upfield region of the spectrum (δ 10-70 ppm).

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 165 - 175 |

| Aromatic-C | 110 - 160 |

| -O-CH₂- | 60 - 70 |

| -CH- | 40 - 50 |

| -CH₃ (propanoate) | 15 - 25 |

Fluorine-19 NMR (¹⁹F NMR) for Fluoroaromatic Compounds

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift of this signal would be influenced by the presence of the ortho-nitro group and the para-propanoate substituent. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques for Structure Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would reveal proton-proton and proton-carbon correlations, providing unambiguous evidence for the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for the molecular formula of this compound, C₁₁H₁₂FNO₄, is 241.0750 g/mol . An experimental HRMS measurement would be expected to be very close to this value, confirming the elemental composition of the molecule.

Table 4.2.1: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Fragmentation Patterns and Structural Insights

Key fragmentation pathways are expected to include:

Loss of the ethoxy group (-OC2H5): Cleavage of the C-O bond in the ester group is a common fragmentation pathway, which would result in a fragment ion at m/z 196. This acylium ion is stabilized by resonance.

Loss of ethylene (B1197577) (C2H4) via McLafferty rearrangement: If a gamma-hydrogen is available, a rearrangement can occur leading to the loss of an alkene. In this specific molecule, this is less likely to be a primary fragmentation step from the molecular ion due to the substitution pattern.

Cleavage of the C-C bond adjacent to the aromatic ring: This would lead to the formation of a stabilized benzylic cation.

Fragmentation of the nitro group: The nitro group can fragment through the loss of NO (30 Da) or NO2 (46 Da). youtube.com The loss of NO is often observed in aromatic nitro compounds. youtube.com

Aromatic ring fragmentation: At higher energies, the aromatic ring itself can fragment, although this typically results in lower intensity peaks.

The presence of the fluorine atom is not expected to significantly alter the primary fragmentation pathways but will be reflected in the mass-to-charge ratio of the fluorine-containing fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 241 | [M]+• | Molecular Ion |

| 196 | [M - OCH2CH3]+ | Loss of ethoxy radical |

| 168 | [M - COOCH2CH3]+ | Loss of ethyl carboxylate radical |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its key functional groups.

Nitro Group (NO2): Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. orgchemboulder.comspectroscopyonline.com For this compound, these are expected in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.comlibretexts.org

Ester Group (C=O, C-O): The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption. For an aliphatic ester, this band typically appears between 1750 and 1735 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, two distinct C-O stretching vibrations are expected in the 1300-1000 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

Aromatic C-F Bond: The carbon-fluorine stretching vibration in aromatic compounds gives rise to a strong absorption band typically found in the 1250-1000 cm⁻¹ region. This band may overlap with the C-O stretching bands of the ester group.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Nitro | N-O Asymmetric Stretch | 1550 - 1475 | Strong |

| Aromatic Nitro | N-O Symmetric Stretch | 1360 - 1290 | Strong |

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

| Aromatic C-F | C-F Stretch | 1250 - 1000 | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

Crystallographic Analysis (X-ray Diffraction)

While a specific crystal structure for this compound has not been reported, we can infer its likely solid-state conformation and intermolecular interactions based on crystallographic studies of related molecules.

The crystal packing is expected to be governed by a variety of non-covalent interactions. The nitro group, with its partial negative charges on the oxygen atoms, can participate in dipole-dipole interactions and potentially weak hydrogen bonds with aromatic or aliphatic C-H groups.

Of particular significance are fluoroaromatic interactions. The fluorine atom, being highly electronegative, can engage in C-H···F hydrogen bonds and other electrostatic interactions that can influence the crystal packing. nih.goved.ac.uk The interplay between interactions involving the nitro group and the fluorine substituent would be a key feature of the crystal structure, directing the molecular self-assembly in the solid state. The planarity of the nitro group with respect to the benzene (B151609) ring is another factor that is influenced by intermolecular forces in the crystalline state. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Elucidation of Transition-State Geometries in Reactions

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification and characterization of transition states. scm.comresearchgate.net For Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate, a key reaction of interest would be its hydrolysis, which involves the cleavage of the ester bond.

A DFT study would model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon of the ester group. By systematically varying the geometric parameters, a transition-state structure can be located. This structure represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. scm.com Analysis of this geometry would reveal crucial information, such as the bond lengths of the forming and breaking bonds and the angles of atomic approach. For instance, in the hydrolysis of similar esters, the transition state typically features a tetrahedral-like carbon center. diva-portal.org

Table 1: Hypothetical DFT Data for the Transition State of Ester Hydrolysis

| Parameter | Value | Description |

| C=O bond length | 1.35 Å | Elongated carbonyl bond |

| C-OR bond length | 1.80 Å | Breaking ester bond |

| C-Nu bond length | 1.95 Å | Forming nucleophile bond |

| Imaginary Frequency | -250 cm⁻¹ | Confirms transition state |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound, as such specific studies are not publicly available.

Calculation of Electronic Properties (e.g., Molecular Orbitals, Charge Distribution)

DFT calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity and spectroscopic properties. nanobioletters.com Key electronic properties that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com

Furthermore, the distribution of these orbitals can indicate reactive sites. For a nitrophenyl compound, the LUMO is often localized over the nitro-aromatic ring system, suggesting its susceptibility to nucleophilic attack. researchgate.net The calculation of Mulliken or Natural Bond Orbital (NBO) charges on each atom reveals the electrostatic potential of the molecule, highlighting electron-rich and electron-deficient regions. semanticscholar.org This charge distribution is crucial for predicting intermolecular interactions. mdpi.com

Table 2: Illustrative Electronic Properties from a DFT Calculation

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity |

| Dipole Moment | 4.5 D | Measures overall molecular polarity |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound, as such specific studies are not publicly available.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.com

Investigation of Dynamic Behavior and Solvent Effects

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. youtube.com For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to mimic its behavior in solution. easychair.orgeasychair.org

These simulations can reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as solvation. nih.gov The dynamic nature of these interactions, such as the formation and breaking of hydrogen bonds, can be monitored. rsc.org MD is particularly valuable for understanding how the solvent influences the conformational preferences of the molecule, as the presence of a solvent can stabilize or destabilize certain conformers compared to the gas phase. researchgate.net

Applications in Advanced Organic Chemistry and Precursor Synthesis

Intermediate in the Synthesis of Biologically Active Compounds

The compound serves as a critical starting block for the synthesis of several classes of therapeutic agents. Its utility stems from the capacity to undergo sequential chemical modifications, such as reduction of the nitro group, nucleophilic substitution, and coupling reactions, to build sophisticated molecular architectures.

A primary application of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is in the synthesis of Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). The synthesis pathway leverages the existing fluoro-nitrophenyl core to construct the final biphenyl (B1667301) structure.

The conversion process involves several key steps. A related intermediate, 2-(3-fluoro-4-nitrophenyl)-2-cyano-propionic acid lower alkyl ester, is first hydrolyzed to form 2-(3-fluoro-4-nitrophenyl)propionic acid. google.com Subsequently, the nitro group on this intermediate is reduced to form the corresponding aniline (B41778) derivative (a 4-amino analog). google.com This amino group is then transformed into the target biphenyl system through a Gomberg-Bachmann reaction, which involves diazotization of the amine followed by an aryl-aryl coupling reaction to yield 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen). google.com Another patented method describes starting with the nucleophilic substitution of 2,4-difluoronitrobenzene (B147775) with diethyl methylmalonate to produce ethyl 2-(3-fluoro-4-nitrophenyl)methylmalonate, a closely related precursor that can be converted to Flurbiprofen through steps including decarboxylation, nitro reduction, and coupling. google.com

The 2-phenylpropanoate (B8470279) scaffold, obtainable from this compound, is a foundational structure for various enzyme inhibitors. By modifying the functional groups on the phenyl ring and the propanoate side chain, chemists can design molecules that target specific biological pathways.

The phenylpropanoic acid framework is a key building block for creating phosphonic acid analogues with potential therapeutic activities. For instance, libraries of phosphonic acid analogues of phenylalanine and homophenylalanine, which incorporate fluorine atoms on the phenyl ring, have been synthesized to target alanine (B10760859) aminopeptidases. nih.gov The synthesis of these compounds can start from substituted phenylpropionic acids, which are readily derived from their corresponding ethyl esters like this compound. nih.gov These derivatives have shown inhibitory activity against human (hAPN, CD13) and porcine (pAPN) aminopeptidases, which are targets for cancer and inflammatory diseases. nih.gov The resulting compounds, such as 1-amino-3-(3-fluorophenyl)propylphosphonic acid, are among the more potent low-molecular inhibitors of these enzymes. nih.gov Furthermore, other 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives have been designed and evaluated as inhibitors of aminopeptidase (B13392206) N (CD13). sigmaaldrich.com

The development of dual-target inhibitors is a modern strategy in drug discovery, and the Flurbiprofen scaffold, derived from this compound, has been instrumental in this area. Specifically, it has been used to create dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) enzymes, which are key targets for managing pain and inflammation. tandfonline.comnih.gov

The strategy involves modifying the carboxylic acid group of Flurbiprofen to enhance its affinity for FAAH while retaining its COX-inhibitory properties. nih.govresearchgate.net By converting the acid into an amide, researchers have successfully developed potent dual inhibitors. For example, Flurbiprofen amides such as Flu-AM1 and Flu-AM4 have been synthesized and shown to be significantly more potent FAAH inhibitors than the parent drug, while still inhibiting COX enzymes. tandfonline.comnih.gov This dual action is considered beneficial as it may offer enhanced analgesic effects with a reduced risk of gastrointestinal side effects commonly associated with NSAIDs. nih.gov One innovative approach involved merging the key structural elements of Flurbiprofen (a 2-arylpropionic acid) and carbamate-based FAAH inhibitors to generate a hybrid compound, ARN2508, which acts as a potent dual inhibitor of both FAAH and COX. researchgate.net

| Compound Name | Parent Scaffold | Target Enzymes | Reported Activity / Significance |

|---|---|---|---|

| Flu-AM1 | Flurbiprofen | FAAH / COX | Dual inhibitor with an IC50 of 0.44 µM for FAAH inhibition. nih.govresearchgate.net |

| Flu-AM4 | Flurbiprofen | FAAH / COX | Potent, competitive FAAH inhibitor with a Ki of 13 nM; also inhibits COX. tandfonline.com |

| ARN2508 | Flurbiprofen Hybrid | FAAH / COX | Designed hybrid scaffold that combines pharmacophores for dual FAAH and COX inhibition. researchgate.net |

Role in the Synthesis of Propanoate Derivatives with Potential Inhibitory Activities

Role in Complex Molecular Architectures

The strategic placement of reactive functional groups— a nitro group susceptible to reduction, a fluorine atom that influences electronic properties, and an ester moiety ready for modification—renders this compound a versatile intermediate in multi-step synthetic sequences. These features allow for its incorporation into larger, more complex molecules with potential applications in medicinal chemistry and materials science.

Incorporation into Polyfluorinated Coupling Products

While direct participation in common cross-coupling reactions like Suzuki or Stille couplings is not extensively documented, the true value of this compound lies in its role as a precursor to coupling partners. The functional groups of the molecule can be readily transformed to generate derivatives that are primed for these powerful carbon-carbon bond-forming reactions.

One of the most common transformations is the reduction of the nitro group to an amine. This is typically achieved with high efficiency using reducing agents such as hydrogen gas with a palladium catalyst, or metals like iron or tin in an acidic medium. The resulting anilino-compound can then be converted into a variety of substrates for cross-coupling reactions. For instance, the amino group can be diazotized and subsequently converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction, yielding a suitable partner for a range of palladium-catalyzed couplings.

Alternatively, the amino group can be transformed into a boronic ester, a key component in Suzuki-Miyaura coupling reactions. This transformation allows for the introduction of the fluorinated phenylpropanoate moiety onto a variety of aromatic and heteroaromatic scaffolds. The fluorine atom on the phenyl ring is often a desirable feature in the final products, as it can enhance metabolic stability and binding affinity in biologically active molecules.

The ester functionality also provides a handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide bonds or other functional groups. This versatility allows for the attachment of the fluorinated phenylpropanoate core to other molecular fragments before or after a key coupling step.

| Precursor | Transformation | Resulting Coupling Partner | Potential Coupling Reaction |

| This compound | 1. Nitro reduction2. Diazotization3. Halogenation (e.g., Sandmeyer reaction) | Ethyl 2-(4-bromo-3-fluorophenyl)propanoate | Suzuki, Stille, Sonogashira, Buchwald-Hartwig |

| This compound | 1. Nitro reduction2. Borylation | Ethyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate | Suzuki-Miyaura |

| This compound | 1. Nitro reduction2. Conversion to triflate | Ethyl 2-(3-fluoro-4-(trifluoromethylsulfonyloxy)phenyl)propanoate | Suzuki, Stille, Sonogashira, Buchwald-Hartwig |

Use in the Synthesis of Heterocyclic Systems Containing Fluoro-Nitrophenyl Moieties

The presence of both an ortho-fluoro nitroaromatic system and a propanoate side chain makes this compound a valuable starting material for the construction of various heterocyclic structures. The reactivity of these functional groups can be exploited to build rings through intramolecular cyclization reactions or by reacting with other difunctional molecules.

A notable application is in the synthesis of complex pyrazole-containing molecules. For instance, this compound serves as a key intermediate in the synthesis of N-[[2-(3-Chlorophenyl)-5-(trifluoromethyl)-2H-pyrazol-3-yl]- methyl]-2-[4-(1 ,1 -dioxo-[1 ,2]thiazolidin-2-yl)-3-fluoro-phenyl]-propionamide. In this multi-step synthesis, the propanoate is first synthesized and then undergoes a series of transformations, including the reduction of the nitro group and subsequent amide coupling, to ultimately form a part of this larger, biologically relevant molecule.

Furthermore, the chemical functionalities of this compound allow for its potential use in the synthesis of other heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by reaction with a 1,3-dicarbonyl compound, can lead to the formation of quinoline (B57606) derivatives through a Gould-Jacobs or similar reaction. The resulting quinolones are an important class of compounds with a wide range of biological activities.

Similarly, the amino derivative can be used as a precursor for the synthesis of benzodiazepines. By reacting the aniline derivative with an appropriate amino acid or its derivative, followed by cyclization, it is possible to construct the seven-membered diazepine (B8756704) ring. The fluoro-phenylpropanoate moiety would be incorporated into the final benzodiazepine (B76468) structure, potentially influencing its pharmacological properties.

The versatility of this starting material also extends to the synthesis of other nitrogen-containing heterocycles. The combination of the amino group (after reduction) and the ester or its corresponding acid (after hydrolysis) provides the necessary functionalities for condensation reactions with various reagents to form a range of heterocyclic rings.

| Heterocyclic System | Synthetic Strategy |

| Pyrazoles | Used as an intermediate in a multi-step synthesis involving amide coupling and other transformations. |

| Quinolones | Reduction of the nitro group to an amine, followed by reaction with a β-ketoester and thermal cyclization (e.g., Gould-Jacobs reaction). |

| Benzodiazepines | Reduction of the nitro group, followed by reaction with an α-amino acid or its derivative and subsequent cyclization. |

| Pyridines | Potential for use in Hantzsch-type pyridine (B92270) synthesis after appropriate functional group manipulation of the propanoate side chain. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The exploration of new synthetic routes for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is a promising area of research, with a focus on improving efficiency, sustainability, and stereoselectivity.

Sustainable and Green Chemistry Approaches for Synthesis

Future research could focus on developing environmentally benign methods for the synthesis of this compound. Traditional synthetic methods often rely on volatile organic solvents and harsh reagents. Green chemistry principles offer a framework for developing more sustainable alternatives.

Key areas for investigation include:

Aqueous Synthesis: Exploring the use of water as a solvent for the synthesis would significantly reduce the environmental impact. nih.gov This approach could involve catalyst-free nucleophilic substitution reactions in an aqueous medium. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation could accelerate reaction times and improve yields, minimizing energy consumption. researchgate.net

Solid-Supported Reagents and Catalysts: Utilizing solid-supported reagents or catalysts can simplify product purification and enable catalyst recycling, contributing to a more sustainable process. researchgate.net Zeolite-based solid acid catalysts, for instance, have shown promise in nitration reactions with enhanced regioselectivity. researchgate.net

| Approach | Potential Advantages | Key Research Focus |

| Aqueous Synthesis | Reduced use of volatile organic solvents, improved safety. nih.gov | Catalyst development for aqueous media, optimization of reaction conditions (pH, temperature). |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. researchgate.net | Optimization of microwave parameters, investigation of solvent-free conditions. |

| Solid-Supported Catalysis | Ease of catalyst separation and recycling, potential for continuous flow processes. researchgate.net | Development of robust and efficient solid-supported catalysts for the specific reaction. |

Chemoenzymatic Synthesis of Enantiopure Forms

The presence of a chiral center in this compound suggests that its enantiomers may exhibit different biological activities. Chemoenzymatic methods offer a powerful strategy for the synthesis of enantiopure forms of this compound.

Future research in this area could involve:

Enzymatic Resolution: Utilizing lipases or other hydrolases for the kinetic resolution of a racemic mixture of this compound or its precursors.

Asymmetric Bioreduction: Employing ketoreductases for the asymmetric reduction of a corresponding ketoester precursor to yield the desired enantiomer of the hydroxy ester, which can then be converted to the target compound. nih.govmagtech.com.cn The use of whole-cell biocatalysts, such as yeast, or purified enzymes could be explored. magtech.com.cnmtak.hu

Enzyme Immobilization: Immobilizing the selected enzymes can enhance their stability and reusability, making the process more economically viable. nih.gov

| Biocatalytic Strategy | Enzyme Class | Potential Application |

| Kinetic Resolution | Lipases, Esterases | Selective hydrolysis of one enantiomer from a racemic mixture of the ester. |

| Asymmetric Reduction | Ketoreductases (KREDs) | Enantioselective reduction of a keto-precursor to a chiral alcohol intermediate. nih.gov |

| Transamination | Transaminases | Asymmetric synthesis of a chiral amino acid precursor. |

Exploration of Chemical Reactivity

The unique combination of a nitro group, a fluorine atom, and an ester functionality in this compound suggests a rich and underexplored chemical reactivity.

Photochemical Reactions Involving the Nitro Group

The nitroaromatic moiety is known to participate in a variety of photochemical reactions. Investigating the photochemical behavior of this compound could unveil novel transformations and applications.

Potential research directions include:

Photoreduction: Studying the selective photoreduction of the nitro group to other functionalities like nitroso, hydroxylamino, or amino groups. This could offer a milder alternative to traditional chemical reductions. mdpi.com

Photosubstitution: Investigating light-induced nucleophilic aromatic substitution reactions, where the nitro group can act as a directing group, potentially leading to the synthesis of novel derivatives. youtube.com

Photochemical Generation of Reactive Species: Exploring the possibility of photochemical generation of nitric oxide (NO) from the nitro group upon UV irradiation, a phenomenon observed in other nitro-containing compounds. nih.gov

Transition Metal-Catalyzed Transformations

The presence of a carbon-fluorine bond opens up possibilities for various transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives.

Future research could focus on:

Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts to activate the C-F bond for Suzuki, Stille, or other cross-coupling reactions with various organometallic reagents. mdpi.comrsc.orgrsc.org This would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the fluorine position.

Other Transition Metals: Exploring the use of other transition metals like nickel, copper, or rhodium for C-F bond activation and functionalization, which may offer different reactivity and selectivity profiles.

Carbene Insertion Reactions: Investigating transition-metal catalyzed carbene insertion into the C-H bonds of the aromatic ring or the aliphatic chain, providing access to more complex molecular architectures. snnu.edu.cn

| Reaction Type | Catalyst | Potential Outcome |

| Suzuki Coupling | Palladium | Formation of a new C-C bond by replacing the fluorine atom with an aryl or vinyl group. rsc.org |

| Stille Coupling | Palladium | Formation of a new C-C bond by replacing the fluorine atom with an organotin-derived group. rsc.org |

| Buchwald-Hartwig Amination | Palladium | Formation of a new C-N bond by replacing the fluorine atom with an amine. |

Advanced Spectroscopic and Imaging Techniques

The application of advanced spectroscopic and imaging techniques can provide deeper insights into the properties and interactions of this compound.

Future research in this area could include:

Advanced NMR and Mass Spectrometry: Employing two-dimensional NMR techniques and high-resolution mass spectrometry to fully characterize the compound and its derivatives, as well as to study its fragmentation pathways. metabolomics.senih.govnih.gov The integration of NMR and mass spectrometry can be a powerful tool for structural elucidation. frontiersin.org

Fluorescence Spectroscopy: Investigating the potential of this compound as a fluorescent probe. Nitroaromatic compounds are known to act as fluorescence quenchers, and this property could be harnessed for sensing applications. rsc.orgmdpi.com Research could focus on designing sensor systems where the fluorescence is modulated by the presence of specific analytes.

Vibrational Spectroscopy: Utilizing advanced infrared and Raman spectroscopy techniques to study the vibrational modes of the molecule, providing information about its structure, bonding, and intermolecular interactions. The nitro group has strong and characteristic infrared absorption bands. libretexts.org

In-situ Spectroscopic Monitoring of Reactions

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. Real-time, in-situ monitoring of this reaction can provide invaluable insights into its kinetics, mechanism, and the formation of any transient intermediates. Techniques such as Fourier-transform infrared (FTIR) spectroscopy are well-suited for this purpose.

In-situ FTIR spectroscopy allows for the continuous tracking of the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. For the synthesis of this compound from 1-fluoro-2-nitrobenzene (B31998) and ethyl 2-chloropropionate, this would involve monitoring the disappearance of the C-F stretching vibration of the starting material and the appearance of the ester carbonyl and C-O stretching vibrations of the product. This real-time data can be used to optimize reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and minimize byproduct formation. Furthermore, since this compound is a chiral compound, in-situ spectroscopic techniques capable of monitoring stereochemistry, such as circular dichroism spectroscopy, could be employed to study and optimize asymmetric syntheses. pku.edu.cnresearchgate.netacs.org

Table 1: Potential In-situ Spectroscopic Parameters for Monitoring the Synthesis of this compound

| Parameter | Analytical Technique | Potential Insights |

| Reactant/Product Concentration | In-situ FTIR/Raman | Reaction kinetics, endpoint determination, yield optimization |

| Intermediate Formation | In-situ FTIR/Raman | Mechanistic understanding, identification of transient species |

| Enantiomeric Excess | In-situ Circular Dichroism | Optimization of asymmetric synthesis, real-time stereochemical control |

Solid-State NMR for Polymorph Characterization

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit varying physical properties. researchgate.netdur.ac.ukeuropeanpharmaceuticalreview.com Although this compound is primarily an intermediate, understanding its solid-state properties is crucial for storage, handling, and downstream processing. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing polymorphs. researchgate.netdur.ac.ukeuropeanpharmaceuticalreview.comresearchgate.net

ssNMR can distinguish between different crystalline forms by detecting subtle differences in the local chemical environment of the nuclei (e.g., ¹³C, ¹⁵N, ¹⁹F). For this compound, ¹⁹F ssNMR would be particularly informative due to the presence of the fluorine atom, providing a sensitive probe of the local environment with no background from excipients in a formulated product. europeanpharmaceuticalreview.com By identifying and characterizing different polymorphs, ssNMR can aid in the development of robust crystallization processes that consistently produce the desired solid form. researchgate.netdur.ac.ukeuropeanpharmaceuticalreview.comresearchgate.net

Computational Chemistry Advancements

Machine Learning for Reaction Prediction and Optimization

The synthesis of this compound and its derivatives can be significantly accelerated through the application of machine learning (ML). ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. rsc.orgsemanticscholar.orgnih.gov

For the nucleophilic aromatic substitution reaction used to synthesize the title compound, an ML model could be developed to predict the yield and selectivity based on various input parameters such as the base, solvent, temperature, and reaction time. This would enable a more efficient optimization of the reaction conditions compared to traditional one-variable-at-a-time approaches. Furthermore, ML models can be used to predict the regioselectivity of reactions on the aromatic ring, which is crucial when designing syntheses of new derivatives. rsc.orgsemanticscholar.orgnih.gov Machine learning can also be integrated with density functional theory (DFT) to create highly accurate models for predicting reaction kinetics. chemistryworld.com

Advanced Sampling Techniques for Conformational Analysis

The biological activity and reactivity of a molecule are often dictated by its three-dimensional conformation. This compound possesses rotational freedom around several single bonds, leading to a complex conformational landscape. Advanced computational sampling techniques are essential for exploring this landscape and identifying low-energy, biologically relevant conformations.

Methods such as molecular dynamics (MD) simulations, Monte Carlo methods, and enhanced sampling techniques like metadynamics and replica-exchange MD can be employed to overcome energy barriers and thoroughly sample the conformational space of the molecule. researchgate.net Understanding the preferred conformations of this compound can provide insights into its reactivity and guide the design of new derivatives with specific shapes to fit into the binding pockets of biological targets.

Expansion of Application Horizons

Development of New Derivatives with Tuned Bioactivity

The core structure of this compound, containing a fluorinated and nitrated phenyl ring, is a versatile scaffold for the development of new bioactive molecules. nih.govnih.govresearchgate.netmdpi.commdpi.com The nitro group can be reduced to an amine, which can then be further functionalized, while the fluoro group can enhance metabolic stability and binding affinity. nih.govnih.govresearchgate.netmdpi.commdpi.com

Future research should focus on the systematic synthesis of a library of derivatives by modifying the ester group, reducing the nitro group to an amine and subsequently forming amides or other functionalities, and exploring further reactions on the aromatic ring. These new compounds can then be screened for a wide range of biological activities, including as potential anti-inflammatory, antimicrobial, or anticancer agents. nih.govnih.govresearchgate.netmdpi.commdpi.com The use of machine learning models to predict the bioactivity of these virtual derivatives can help to prioritize synthetic targets and increase the efficiency of the drug discovery process. nih.govresearchgate.netgithub.commdpi.comnih.gov A patent has already indicated the use of this compound as an intermediate in the synthesis of therapeutic 2-arylpropionic acids, highlighting its potential in medicinal chemistry. google.com

Application in Materials Science

The unique arrangement of functional groups in this compound—a nitro group, a fluorine atom, and an ester moiety—presents a number of unexplored avenues for its application in materials science. While direct research on this specific compound in materials development is not extensively documented, the known reactivity and properties of its constituent parts suggest several promising future research directions. These potential applications are primarily centered around the synthesis of novel polymers and functional materials with tailored properties.

Polymer Synthesis and Modification:

One of the most significant potential applications of this compound in materials science lies in its use as a monomer or a precursor to monomers for the synthesis of advanced polymers. The presence of the nitro and fluoro groups on the phenyl ring allows for a variety of chemical transformations that can be exploited in polymer chemistry.

Synthesis of High-Performance Polymers: The fluorine atom and the nitro group are strongly electron-withdrawing, which can enhance the thermal stability and chemical resistance of polymers derived from this compound. nih.govwikipedia.org Future research could explore the synthesis of polyesters or polyamides by first transforming the propanoate ester into a diol or diamine, respectively. The resulting fluorinated and nitrated aromatic polymers could exhibit desirable properties such as low dielectric constants, high-temperature resistance, and specific optical characteristics.

Precursor to Functional Monomers: The nitro group can be readily reduced to an amine (NH2) group. This transformation would convert Ethyl 2-(3-fluoro-4-aminophenyl)propanoate into a versatile monomer. This amino-functionalized compound could then be used in various polymerization reactions, such as:

Polyamide Synthesis: Reaction with dicarboxylic acids to form novel fluorinated polyamides with potentially enhanced solubility and processability due to the fluorine substituent.

Polyimide Synthesis: As a diamine component in the synthesis of polyimides, which are known for their exceptional thermal stability and mechanical strength. The fluorine atom could improve the polymer's dielectric properties and moisture resistance.

Epoxy Resins: Serving as a curing agent for epoxy resins, potentially imparting improved thermal and chemical resistance to the final thermoset material.

Development of Functional Materials:

Beyond polymer synthesis, the distinct electronic and chemical properties of this compound suggest its potential use in the development of functional materials with specific applications.

Nonlinear Optical (NLO) Materials: Aromatic compounds with both electron-donating and electron-withdrawing groups can exhibit significant second-order nonlinear optical properties. While the nitro group is a strong electron acceptor, the ester and fluoro groups have a more moderate influence. Future research could involve modifying the molecule to include a strong electron-donating group, thereby creating a "push-pull" system that could lead to materials with high NLO activity for applications in optoelectronics and telecommunications.

Surface Modification: Fluorinated compounds are known for their ability to create surfaces with low surface energy, leading to hydrophobic and oleophobic properties. rsc.org It is conceivable that polymers or self-assembled monolayers derived from this compound could be used to create specialized coatings with tailored wettability and anti-fouling characteristics.

Advanced Composite Materials: The functional groups on this molecule could serve as anchor points for grafting onto other materials, such as nanoparticles or carbon nanotubes. This functionalization could improve the dispersion of fillers within a polymer matrix and enhance the interfacial adhesion, leading to composite materials with superior mechanical and thermal properties. mdpi.com

Q & A

Q. What are the high-yield synthetic routes for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate?

The compound can be synthesized via two primary methods:

- Route 1 : Reaction of 2-chloropropionic acid ethyl ester with 3-fluoro-4-nitrophenyl derivatives, yielding ~94% under optimized conditions.

- Route 2 : Esterification using ethanol, achieving ~95% yield. Both methods require careful control of reaction temperature (typically 60–80°C) and anhydrous conditions to avoid hydrolysis of the ester group. Analytical validation (e.g., HPLC or GC-MS) is recommended to confirm purity .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Use a combination of:

- NMR Spectroscopy : H and C NMR to verify the presence of the fluorine-substituted aromatic ring (δ ~7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (CHFNO, exact mass 241.0753).

- Infrared (IR) Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1520 cm (nitro group) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to minimize moisture exposure. Stability tests under these conditions show no degradation over 6 months .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Employ the SHELX suite (e.g., SHELXL for refinement) to determine crystal packing and substituent effects. The nitro and fluorine groups may induce planarity in the aromatic ring, affecting intermolecular interactions. High-resolution data (≤ 0.8 Å) is critical for modeling anisotropic displacement parameters .

Q. How can researchers address contradictions in reported synthesis yields?

Cross-validate yields using:

- Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity.

- Chromatographic Purity Assays : HPLC with UV detection (λ = 254 nm) to identify byproducts.

Discrepancies often arise from incomplete purification (e.g., residual solvents) or variations in starting material quality .

Q. What strategies enable functionalization of the nitro and fluorine groups for derivative synthesis?

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H) converts the nitro group to an amine, enabling coupling reactions.

- Fluorine Displacement : Nucleophilic aromatic substitution (e.g., with methoxide) under high-temperature conditions (120–150°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can computational modeling predict reactivity or bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the nitro group.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., nitroreductases) to guide prodrug design. Software like Gaussian or GROMACS is recommended .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal. Refer to SDS guidelines for region-specific regulations .

Q. How can researchers leverage the compound’s nitro group for drug development?

The nitro group serves as a:

- Prodrug Trigger : Enzymatic reduction in hypoxic environments (e.g., tumor tissues) releases active metabolites.

- Electrophilic Warhead : Participates in covalent inhibition of cysteine proteases. Validate bioactivation pathways via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.